百日咳毒素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pertussis toxin (islet-activating protein) is a toxin, first isolated from B. pertussis, that is used to study G protein-coupled receptor signaling in cells and experimental autoimmune encephalomyelitis (EAE) in animals. Pertussis toxin catalyzes the transfer of the ADP-ribose moiety of NAD to the α subunits of heterotrimeric Gi/o proteins, resulting in the receptors being uncoupled from Gi/o proteins. Pertussis toxin is also used as an adjuvant, given with specific antigens, to immunize animals and induce EAE, an animal model of multiple sclerosis. Pertussis toxin was first described as an islet-activating protein because it caused a sustained potentiation of the secretory response of pancreatic islet cells to various stimuli that stimulate Gi-linked α-adrenergic receptors.

Bacterial toxin that catalyzes ADP-ribosylation of G-proteins Gi, Go and Gt. Impairs G protein heterotrimer interaction with receptors, blocking receptor coupling.

科学的研究の応用

重症百日咳における役割

百日咳毒素(PT)は、哺乳類細胞におけるGタンパク質共役受容体のサブセットを介したシグナル伝達を阻害する多量体タンパク質毒素です {svg_1}. PTの活性は、乳児における重症および致死的な百日咳と関連付けられています {svg_2}. PTの無毒化バージョンは、すべての認可されている無細胞百日咳ワクチンに含まれる共通成分です {svg_3}.

免疫および炎症反応の調節

PTは、感染に対する免疫および炎症反応の調節において重要な役割を果たします {svg_4}. 百日咳の特徴的な発作的な咳に寄与しています {svg_5}. 本稿では、PTの活性と百日咳の3つの異なる側面の関連について考察します。乳児における重症疾患、免疫および炎症反応、発作的な咳です {svg_6}.

病原性への貢献

動物モデル研究から、PTの病原性への貢献を裏付ける重要な証拠が蓄積されています {svg_7}. PTは、病原性の発現の大部分を促進すると考えられています {svg_8}.

呼吸器感染症における役割

百日咳は、一般的に百日咳として知られている、ボルデテラ百日咳菌が原因の呼吸器感染症です {svg_9}. PTはこの呼吸器病原体の重要な病原因子です {svg_10}.

咳反射の誘導

研究者は、さまざまなバクテリア変異株を研究し、マウスにおける咳反応を観察することにより、咳反射を誘導するために協力して働くPT、Vag8、およびリポオリゴ糖と呼ばれる3つのバクテリア因子を特定しました {svg_11}.

ワクチン開発における役割

PTは、すべての認可されている無細胞百日咳ワクチンに含まれる共通成分です {svg_12}. 時間とともにワクチン免疫が減弱することは懸念事項となっており、この問題に対処するために、いくつかの新しい百日咳ワクチンが評価されています {svg_13}.

作用機序

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

将来の方向性

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

生化学分析

Biochemical Properties

Pertussis toxin is an AB5-type exotoxin composed of five subunits: S1, S2, S3, S4, and S5 . The S1 subunit possesses ADP-ribosyltransferase activity, which modifies the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with G protein-coupled receptors, thereby disrupting intracellular signaling pathways . Pertussis toxin interacts with various biomolecules, including G proteins, adenylate cyclase, and phospholipase C .

Cellular Effects

Pertussis toxin exerts significant effects on various cell types and cellular processes. It inhibits G protein-coupled receptor signaling by ADP-ribosylating the alpha subunits of G proteins . This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, affecting numerous cellular functions . Pertussis toxin also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting normal G protein-mediated signaling .

Molecular Mechanism

The molecular mechanism of pertussis toxin involves the ADP-ribosylation of the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with their receptors, thereby inhibiting downstream signaling pathways . Pertussis toxin binds to cell surface receptors and is internalized via endocytosis . It is then transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol to exert its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pertussis toxin can vary over time. The toxin is stable and retains its activity for extended periods . Its effects on cellular functions may change over time due to cellular adaptation and degradation of the toxin . Long-term exposure to pertussis toxin can lead to sustained increases in cAMP levels and prolonged disruption of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of pertussis toxin in animal models vary with different dosages. Low doses of the toxin can induce mild symptoms, while higher doses can cause severe respiratory symptoms and systemic effects . In some cases, high doses of pertussis toxin can lead to toxic effects and adverse reactions . The threshold for these effects varies depending on the animal model and the route of administration .

Metabolic Pathways

Pertussis toxin is involved in several metabolic pathways, primarily through its interaction with G proteins . By inhibiting G protein-coupled receptor signaling, pertussis toxin affects various metabolic processes, including the regulation of cAMP levels and the activation of adenylate cyclase . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Pertussis toxin is transported and distributed within cells and tissues through a series of steps . After binding to cell surface receptors, the toxin is internalized via endocytosis and transported to the endoplasmic reticulum . From there, the S1 subunit translocates into the cytosol to exert its effects . The distribution of pertussis toxin within tissues can vary depending on the route of administration and the target cells .

Subcellular Localization

The subcellular localization of pertussis toxin is critical for its activity and function . The S1 subunit localizes to the outer membrane of Bordetella pertussis before assembly with the B oligomer . Within host cells, the toxin is transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol . This localization is essential for the toxin’s ability to modify G proteins and disrupt cellular signaling .

特性

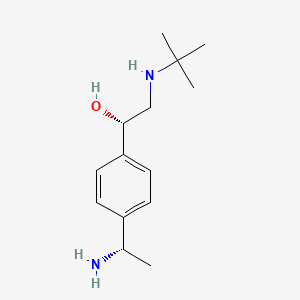

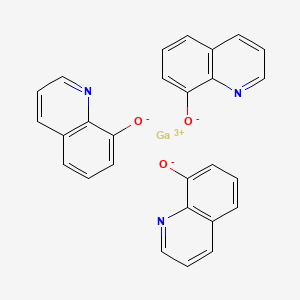

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] } | |

CAS番号 |

70323-44-3 |

外観 |

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。